molecular formula C12H18N2O B10793770 (S)-5-(5-methoxypyridin-3-yl)-N-methylpent-4-en-2-amine

(S)-5-(5-methoxypyridin-3-yl)-N-methylpent-4-en-2-amine

Cat. No.: B10793770
M. Wt: 206.28 g/mol
InChI Key: HXZJTUDXVFHWOB-GQCTYLIASA-N
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Description

(S)-5-(5-methoxypyridin-3-yl)-N-methylpent-4-en-2-amine is a chiral compound with a specific stereochemistry denoted by the (S)-configuration This compound features a pyridine ring substituted with a methoxy group at the 5-position and an amine group attached to a pent-4-en-2-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(5-methoxypyridin-3-yl)-N-methylpent-4-en-2-amine typically involves multi-step organic reactions. One common approach is the use of catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This method involves the use of radical approaches and specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(5-methoxypyridin-3-yl)-N-methylpent-4-en-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(S)-5-(5-methoxypyridin-3-yl)-N-methylpent-4-en-2-amine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5-(5-methoxypyridin-3-yl)-N-methylpent-4-en-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The methoxy group and the pyridine ring play crucial roles in its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a methoxy group and a pyridine ring

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

(E)-5-(5-methoxypyridin-3-yl)-N-methylpent-4-en-2-amine

InChI

InChI=1S/C12H18N2O/c1-10(13-2)5-4-6-11-7-12(15-3)9-14-8-11/h4,6-10,13H,5H2,1-3H3/b6-4+

InChI Key

HXZJTUDXVFHWOB-GQCTYLIASA-N

Isomeric SMILES

CC(C/C=C/C1=CC(=CN=C1)OC)NC

Canonical SMILES

CC(CC=CC1=CC(=CN=C1)OC)NC

Origin of Product

United States

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